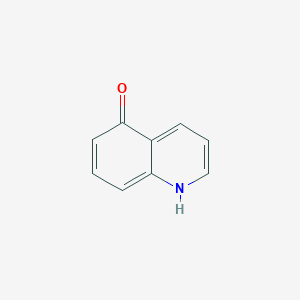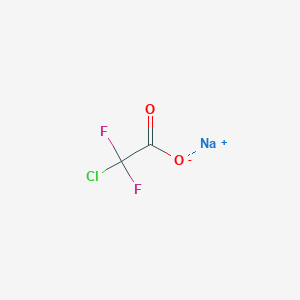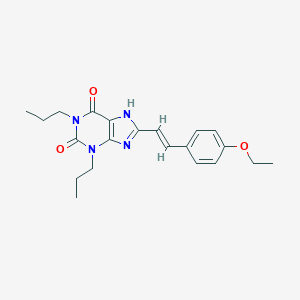
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine, also known as E-ES-DPX, is a xanthine derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play important roles in various physiological and pathological processes.
Mécanisme D'action
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine selectively blocks the adenosine A2A receptors, which are G protein-coupled receptors that are coupled to the stimulatory G protein (Gs). Activation of A2A receptors by adenosine or other agonists leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. By blocking A2A receptors, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine inhibits the cAMP/PKA signaling pathway and modulates various cellular functions.
Effets Biochimiques Et Physiologiques
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. In the brain, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce neuroinflammation, enhance neuroprotection, and improve cognitive function. In the cardiovascular system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce blood pressure, inhibit platelet aggregation, and improve endothelial function. In the immune system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can modulate cytokine production, inhibit T cell activation, and enhance regulatory T cell function. In the gastrointestinal system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce gastric acid secretion, inhibit intestinal motility, and improve intestinal inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. First, it is a selective antagonist of A2A receptors, which allows for specific manipulation of this receptor subtype without affecting other adenosine receptors or other signaling pathways. Second, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has good solubility in water and other common solvents, which facilitates its use in various experimental systems. Third, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. For example, its effects may vary depending on the experimental conditions, the animal species, and the route of administration. Moreover, its long-term safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research on (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. First, more studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine on various cellular functions. Second, the potential therapeutic applications of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in various diseases need to be further explored in preclinical and clinical studies. Third, the development of new derivatives of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the combination of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with other drugs or therapies may lead to synergistic effects and better outcomes. Fifth, the use of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in non-neuronal cells and tissues may reveal novel functions of A2A receptors in different physiological systems. Overall, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine is a promising compound for scientific research with potential applications in various fields of biomedical research.
Méthodes De Synthèse
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can be synthesized by reacting 8-bromo-1,3-dipropylxanthine with 4-ethoxystyrylboronic acid in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product. The chemical structure of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been widely used in scientific research to investigate the role of adenosine A2A receptors in various physiological and pathological processes. For example, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been used to study the effects of A2A receptor blockade on neuroinflammation, neurodegeneration, and cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has also been used to investigate the role of A2A receptors in regulating the cardiovascular system, the immune system, and the gastrointestinal system.
Propriétés
Numéro CAS |
151539-41-2 |
|---|---|
Nom du produit |
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine |
Formule moléculaire |
C21H26N4O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-4-13-24-19-18(20(26)25(14-5-2)21(24)27)22-17(23-19)12-9-15-7-10-16(11-8-15)28-6-3/h7-12H,4-6,13-14H2,1-3H3,(H,22,23)/b12-9+ |
Clé InChI |
GPWZJPXOLYCQRF-UHFFFAOYSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
Synonymes |
(E)-1,3-Dipropyl-8-(2-(4-ethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



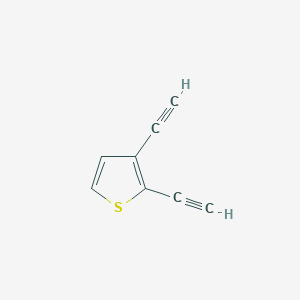
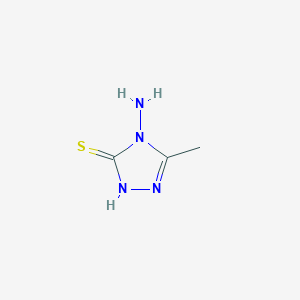
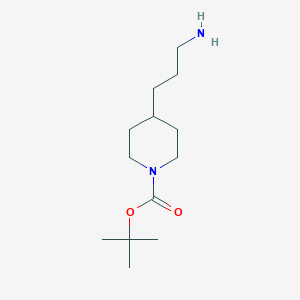
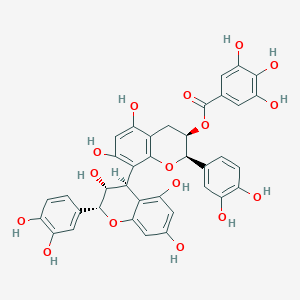
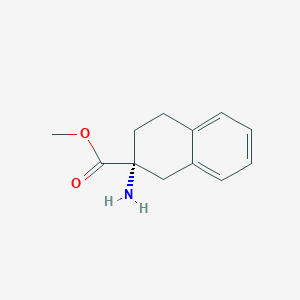
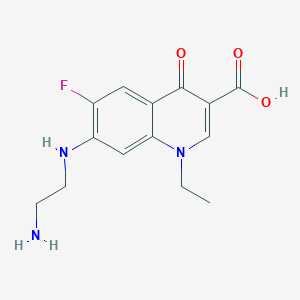
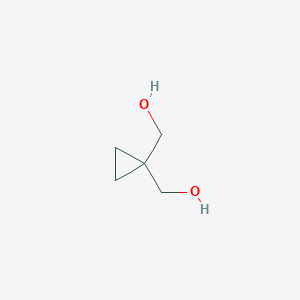
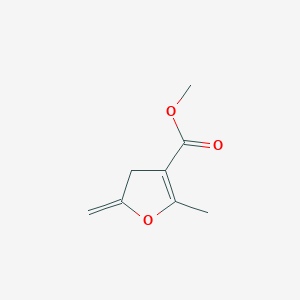
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
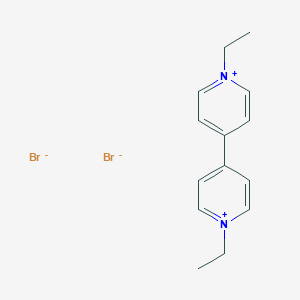
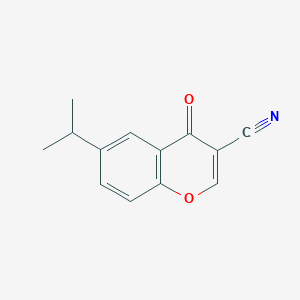
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
